molecular formula C5H4NNaO4 B13915524 Sodium 5-methoxyoxazole-2-carboxylate

Sodium 5-methoxyoxazole-2-carboxylate

Cat. No.: B13915524
M. Wt: 165.08 g/mol
InChI Key: OTMYBYMWRURXKF-UHFFFAOYSA-M
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Description

Sodium 5-methoxyoxazole-2-carboxylate is a chemical compound with the molecular formula C5H5NO4Na. It is a sodium salt derivative of 5-methoxyoxazole-2-carboxylic acid. This compound is known for its unique structure, which includes an oxazole ring substituted with a methoxy group and a carboxylate group. It is primarily used in industrial applications as a catalyst, additive, or intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methoxyoxazole-2-carboxylate typically involves the reaction of 5-methoxyoxazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by sodium hydroxide to form the sodium salt. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures (20-40°C)

    Solvent: Water or aqueous ethanol

    Reaction Time: 1-2 hours

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of 5-methoxyoxazole-2-carboxylic acid and sodium hydroxide into a reactor, where the reaction takes place under controlled conditions. The product is then isolated by crystallization or precipitation, followed by filtration and drying .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methoxyoxazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylate group can be reduced to an aldehyde or alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2).

Major Products:

Scientific Research Applications

Sodium 5-methoxyoxazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-methoxyoxazole-2-carboxylate is primarily based on its ability to interact with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the activity of enzymes and receptors. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The carboxylate group can form ionic bonds with positively charged amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

Sodium 5-methoxyoxazole-2-carboxylate can be compared with other similar compounds such as:

    Sodium 5-hydroxyoxazole-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Sodium 5-chlorooxazole-2-carboxylate: Contains a chlorine atom instead of a methoxy group.

    Sodium 5-aminooxazole-2-carboxylate: Features an amino group in place of the methoxy group.

Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. This makes it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C5H4NNaO4

Molecular Weight

165.08 g/mol

IUPAC Name

sodium;5-methoxy-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C5H5NO4.Na/c1-9-3-2-6-4(10-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1

InChI Key

OTMYBYMWRURXKF-UHFFFAOYSA-M

Canonical SMILES

COC1=CN=C(O1)C(=O)[O-].[Na+]

Origin of Product

United States

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